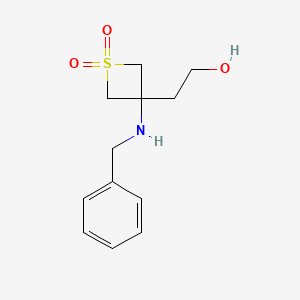

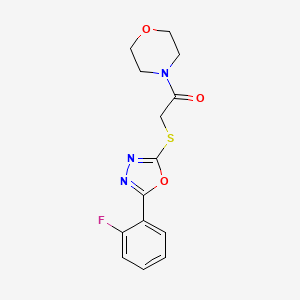

3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers discuss various related sulfur-containing heterocyclic compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These compounds share structural similarities with the thietane dioxide scaffold, which is a part of the compound .

Synthesis Analysis

The synthesis of related compounds involves several strategies, such as the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold . Another approach includes synthetic transformations via the Knovenagel, Gewald, and Vilsmeier–Haack reactions to produce a range of dyes from benzo[b]thiophene-3(2H)-one-1,1-dioxide . Additionally, asymmetric hydroarylation and hydroalkenylation of benzo[b]thiophene 1,1-dioxides with organoboranes have been developed, yielding dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivities .

Molecular Structure Analysis

Structural analysis of related compounds, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, has been conducted using X-ray diffraction methods. This analysis reveals bond lengths and angles that are indicative of the compound's reactivity, such as the C–N bond lengths and the central C–N–C bond angle being close to 120° .

Chemical Reactions Analysis

The reactivity of these sulfur-containing heterocycles is diverse. For instance, 2,3-Dihydro-3-oxo-benzo[b]thiophen-1,1-dioxide reacts with various reagents to yield different derivatives, demonstrating the carbonyl activity of the compound . The synthesis of novel biologically active compounds, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, involves ultrasonic mediated N-alkylation and ring expansion, followed by reaction with benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied in the context of their potential applications. For example, the coloristic and dyeing properties of styryl disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide on polyester were investigated . The antibacterial and DPPH radical scavenging activities of the synthesized 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were also evaluated .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research on derivatives of 3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide explores the synthesis and reactivity of such compounds. For instance, reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents have been studied, highlighting the potential for synthesizing N-(thiiran-2-ylmethyl)- and/or N-(thietan-3-yl)sulfonamides, including thietane 1-oxide and thietane 1,1-dioxide derivatives, through alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane in the presence of alkali. This process is selective based on the solvent used, with water and ethanol favoring different reaction pathways (Sokolov et al., 2005).

Molecular Structure Analysis

Studies also include molecular structure analysis, as demonstrated by the synthesis and X-ray crystallographic structure investigation of 3-(N-Benzylamino)-4,5-dihydro-1,2,5- thiadiazole 1,1-dioxides. Such research contributes to understanding the spatial arrangement and properties of these heterocycles, laying a foundation for further exploration of their chemical behaviors and applications (C.‐H. Lee et al., 1997).

Chemical Transformations and Applications

Moreover, research delves into the chemical transformations and applications of thietane 1,1-dioxides. For instance, the synthesis of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole has been introduced as a new reagent for preparing 3-substituted thietane 1,1-dioxides. This development opens avenues for synthesizing 3-alkoxyand 3-aryloxythietane 1,1-dioxides, which are valuable in various chemical syntheses and potential applications in material science and pharmacology (E. E. Klen et al., 2008).

Advanced Synthetic Techniques

Further advancements in synthetic techniques involving this compound derivatives have been explored, such as the development of methods for the facile synthesis of novel biologically active compounds. These approaches utilize ultrasonic mediated N-alkylation and subsequent reactions to produce compounds with potential for antibacterial and antioxidative applications, demonstrating the wide-ranging utility of these derivatives in the development of new therapeutic agents (M. Zia-ur-Rehman et al., 2009).

Propiedades

IUPAC Name |

2-[3-(benzylamino)-1,1-dioxothietan-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-7-6-12(9-17(15,16)10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBITCCKTUUWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(CCO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)

![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)